Tetrahydro-3,6-dimethyl-2H-pyran-2-one
Overview
Description
Tetrahydro-3,6-dimethyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Tetrahydro-3,6-dimethyl-2H-pyran-2-one is a chemical compound with a molecular formula of C7H12O2 The primary targets of this compound are not well-documented in the literature
Mode of Action
It is known that the compound is usually prepared through the cycloaddition reaction of carbonyl compounds, which requires specific catalysts and conditions . .
Biochemical Pathways
It is known that the compound is involved in the synthesis of fragrances and flavors , suggesting that it may play a role in certain biochemical pathways related to these processes.
Pharmacokinetics
Its molecular weight is 128.16900 , and it has a density of 0.956g/cm3 . The compound has a boiling point of 219.4ºC at 760 mmHg , suggesting that it may have good stability under normal physiological conditions.
Result of Action
Given its use in the synthesis of fragrances and flavors , it may have effects on olfactory and gustatory receptors, but this is purely speculative and requires further investigation.
Action Environment
It is known that during its use, good ventilation conditions should be maintained to ensure safety . This suggests that the compound’s action may be influenced by environmental conditions such as temperature and air quality.
Biochemical Analysis
Biochemical Properties
It is known that this compound can be synthesized through the ring addition reaction of carbonyl compounds, which requires specific catalysts and conditions
Molecular Mechanism
It is known that the compound is synthesized through a ring addition reaction involving carbonyl compounds
Properties
IUPAC Name |
3,6-dimethyloxan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-3-4-6(2)9-7(5)8/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPKQLPQAUWJAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958385 | |
Record name | 3,6-Dimethyloxan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3720-22-7 | |
Record name | Tetrahydro-3,6-dimethyl-2H-pyran-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003720227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6-Dimethyloxan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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